Benzene-1,2-diol;trihydrate
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Overview
Description
Benzene-1,2-diol;trihydrate, also known as catechol trihydrate, is an organic compound with the molecular formula C6H6O2·3H2O. It is a derivative of benzene, featuring two hydroxyl groups attached to adjacent carbon atoms in the benzene ring. This compound is a white to brown crystalline solid with a faint phenolic odor. It occurs naturally in trace amounts and is synthetically produced for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2-diol;trihydrate can be synthesized through several methods. One common method involves the reduction of 1,2-benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diol;trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to catechol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1,2-benzoquinone.
Reduction: Catechol.
Substitution: Various substituted catechols depending on the electrophile used.
Scientific Research Applications
Benzene-1,2-diol;trihydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,2-diol;trihydrate involves its redox properties. It can undergo oxidation to form 1,2-benzoquinone, which can further participate in redox cycling, generating reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and DNA, leading to oxidative stress . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Resorcinol (Benzene-1,3-diol): Similar structure but with hydroxyl groups at positions 1 and 3.
Hydroquinone (Benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
1,2,3-Trihydroxybenzene: Contains an additional hydroxyl group compared to benzene-1,2-diol.
Uniqueness
Benzene-1,2-diol;trihydrate is unique due to its specific hydroxyl group positioning, which influences its reactivity and applications. Its ability to undergo redox reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
Properties
CAS No. |
331631-08-4 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
benzene-1,2-diol;trihydrate |
InChI |
InChI=1S/C6H6O2.3H2O/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;3*1H2 |
InChI Key |
KICRAHDRDWWVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.O.O.O |
Origin of Product |
United States |
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